1-Methyl-N(4)-hydroxycytosine
Overview
Description
1-Methyl-N(4)-hydroxycytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. This compound features a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group attached to the nitrogen atom at position 4. These modifications can significantly alter the chemical properties and biological functions of the base, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N(4)-hydroxycytosine typically involves the methylation of cytosine followed by hydroxylation. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N(4)-hydroxycytosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 1-Methyl-N(4)-oxocytosine.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Methyl-N(4)-hydroxycytosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in epigenetic modifications and gene regulation.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 1-Methyl-N(4)-hydroxycytosine involves its incorporation into DNA or RNA, where it can affect base pairing and hydrogen bonding. This can lead to changes in the structure and function of nucleic acids, influencing processes such as transcription and replication. The compound may also interact with specific enzymes and proteins involved in DNA repair and modification.
Comparison with Similar Compounds
5-Methylcytosine: Another methylated form of cytosine, commonly found in DNA and associated with gene silencing.
N(4)-Hydroxycytosine: Similar to 1-Methyl-N(4)-hydroxycytosine but without the methyl group at position 1.
1-Methylcytosine: Lacks the hydroxyl group at position 4.
Uniqueness: this compound is unique due to the presence of both a methyl and a hydroxyl group, which can lead to distinct chemical and biological properties. This dual modification can influence its interactions with other molecules and its stability within nucleic acids.
Properties
IUPAC Name |
4-(hydroxyamino)-1,5-dimethylpyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-3-9(2)6(10)7-5(4)8-11;/h3,11H,1-2H3,(H,7,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZIXXDZGQRDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229141 | |
Record name | 1-Methyl-N(4)-hydroxycytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78529-89-2 | |
Record name | 1-Methyl-N(4)-hydroxycytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078529892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-N(4)-hydroxycytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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